3,4-Dichlorobenzenesulfonic acid chemical properties and structure
3,4-Dichlorobenzenesulfonic acid chemical properties and structure
An In-depth Technical Guide to 3,4-Dichlorobenzenesulfonic Acid: Chemical Properties, Structure, and Applications
Abstract
3,4-Dichlorobenzenesulfonic acid (3,4-DCBSA) is a strong organic acid and a significant intermediate in synthetic chemistry. Characterized by a benzene ring substituted with two chlorine atoms and a sulfonic acid group, its chemical behavior is dictated by the interplay of these functional groups. This guide provides a comprehensive overview of 3,4-DCBSA, detailing its chemical and physical properties, molecular structure, synthesis, and key applications. Particular emphasis is placed on its utility as a selective precipitating agent in biochemical separations and its role as a precursor in the synthesis of various chemical compounds. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.
Introduction
Aromatic sulfonic acids are a cornerstone of industrial and laboratory organic chemistry, serving as catalysts, detergents, and versatile synthetic intermediates. Among these, 3,4-Dichlorobenzenesulfonic acid (CAS No. 939-95-7) stands out due to the specific electronic and steric properties imparted by its dichlorinated aromatic core.[1] The presence of two electron-withdrawing chlorine atoms at the 3- and 4-positions, combined with the strongly acidic sulfonic acid group, modulates the reactivity of the benzene ring and defines its utility in specialized applications. This document serves as a technical resource for researchers and chemical professionals, consolidating critical data on the synthesis, properties, and handling of this compound.
Molecular Structure and Physicochemical Properties
The structure of 3,4-Dichlorobenzenesulfonic acid consists of a sulfonic acid group (-SO₃H) attached to the 1-position of a 3,4-dichlorinated benzene ring.
Structural Representation:
Caption: Molecular structure of 3,4-Dichlorobenzenesulfonic acid.
Physicochemical Data Summary
A summary of the key physical and chemical properties of 3,4-DCBSA is presented in the table below. It is important to note the discrepancy in reported melting points, which is likely attributable to the presence of water. The compound is hygroscopic and can exist in a hydrated form, which exhibits a lower melting point of approximately 70°C.[2] The anhydrous form has a significantly higher melting point.
| Property | Value | Reference(s) |
| CAS Number | 939-95-7 | [1] |
| Molecular Formula | C₆H₄Cl₂O₃S | [1] |
| Molecular Weight | 227.06 g/mol | [1] |
| IUPAC Name | 3,4-dichlorobenzenesulfonic acid | [1] |
| Appearance | White crystalline mass | [2] |
| Melting Point | ~70°C (hydrated); 183°C (anhydrous) | [2] |
| Density | 1.668 g/cm³ | N/A |
| pKa (predicted) | -1.17 ± 0.50 | [3] |
| Solubility | Poorly soluble in water. Calcium salt is freely soluble; barium and lead salts are slightly soluble. | [4] |
Synthesis Protocol
3,4-Dichlorobenzenesulfonic acid is typically synthesized via the electrophilic aromatic substitution of 1,2-dichlorobenzene (o-dichlorobenzene). The directing effects of the two chlorine atoms favor sulfonation at the 4-position.
Workflow for Synthesis:
Caption: General workflow for the synthesis of 3,4-DCBSA.
Detailed Experimental Protocol:
The following protocol is adapted from established laboratory methods.[2]
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Reaction Setup: In a flask equipped for heating under reflux with an oil bath, combine 1,2-dichlorobenzene (1.0 eq) and concentrated sulfuric acid (d=1.84, ~2.5 eq by volume).
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Causality: Concentrated sulfuric acid serves as the sulfonating agent. The reaction requires high temperatures to overcome the deactivation of the ring by the chlorine atoms.
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Sulfonation: Heat the mixture in the oil bath to 185 ± 5°C for approximately 24 hours.
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Causality: Prolonged heating at high temperature is necessary to drive the sulfonation reaction to completion.
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Work-up and Quenching: After cooling the reaction mixture to room temperature, cautiously add a large volume of water (~10 volumes relative to the initial acid) to the flask.
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Causality: This step quenches the reaction and precipitates the product, which is poorly soluble in the acidic aqueous solution.
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Decolorization: Add activated charcoal to the aqueous solution and heat gently to decolorize the mixture.
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Causality: Activated charcoal adsorbs colored impurities and byproducts formed during the high-temperature reaction.
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Isolation: Filter the hot solution to remove the charcoal. Concentrate the filtrate to approximately half its volume by heating on a water bath. Cool the concentrated solution in an ice bath to induce crystallization.
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Causality: Reducing the volume increases the concentration of the product beyond its solubility limit, promoting crystallization upon cooling.
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Purification: Collect the crystalline product by filtration. Wash the residue with a small amount of concentrated hydrochloric acid to remove any remaining sulfuric acid, then dry thoroughly.
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Self-Validation: The final product should be a white crystalline solid. Purity can be confirmed by melting point analysis and, if available, spectroscopic methods.
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Chemical Reactivity and Applications
The reactivity of 3,4-DCBSA is dominated by the properties of the sulfonic acid group and the substituted aromatic ring.
Reactivity Profile:
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Acidity: As a sulfonic acid, it is a strong acid, readily donating its proton in aqueous solutions.
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Salt Formation: It reacts with bases to form stable sulfonate salts. The differential solubility of these salts (e.g., soluble calcium salt vs. slightly soluble barium salt) can be exploited for purification or recovery.[4]
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Conversion to Sulfonyl Chloride: The sulfonic acid can be converted to 3,4-dichlorobenzenesulfonyl chloride, a more reactive intermediate, by treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This derivative is a key precursor for synthesizing sulfonamides and sulfonate esters.
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Desulfonation: The sulfonation reaction is reversible. Heating 3,4-DCBSA in the presence of dilute acid can cleave the C-S bond, regenerating 1,2-dichlorobenzene. This reversibility can be used strategically in synthesis to temporarily block a position on an aromatic ring.
Primary Application: Selective Precipitation of Histidine
The most well-documented application of 3,4-DCBSA is in biochemistry for the selective isolation of the amino acid histidine from complex mixtures like protein hydrolysates.[2]
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Mechanism of Action: The process relies on the formation of a highly insoluble salt, histidine di(3,4-dichlorobenzenesulfonate).
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Acidification: The protein hydrolysate is strongly acidified (pH 1.0-2.0).
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Protonation: At this low pH, the imidazole side chain of histidine (pKa ~6.0) becomes fully protonated, carrying a positive charge.
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Salt Formation: 3,4-DCBSA is added to the solution. The anionic sulfonate group forms an ionic bond with the cationic protonated histidine.
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Precipitation: Two molecules of 3,4-DCBSA associate with one molecule of doubly-protonated histidine (at the alpha-amino group and the imidazole ring), forming a stable, crystalline disulfonate salt that precipitates from the solution.
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Trustworthiness: This method is highly specific for histidine because the resulting disulfonate salt is exceptionally insoluble compared to the salts formed with other amino acids. The crystalline nature of the precipitate allows for easy separation and purification.[2]
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Caption: Workflow for the isolation of histidine using 3,4-DCBSA.
Predicted Spectroscopic Data
While experimental spectra are not widely available in public databases, the key spectroscopic features can be predicted based on the molecular structure and data from analogous compounds.
Predicted ¹H NMR Spectrum (in D₂O)
The spectrum would show three signals in the aromatic region (typically 7.0-8.5 ppm):
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H-2: A doublet, shifted downfield due to the ortho-sulfonic acid group.
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H-5: A doublet of doublets, coupled to both H-2 and H-6.
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H-6: A doublet, coupled to H-5.
Predicted ¹³C NMR Spectrum
Six distinct signals are expected in the aromatic region (typically 120-150 ppm):
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C-1 (ipso-C): Attached to the -SO₃H group, expected around 140-145 ppm.
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C-3 & C-4: Attached to chlorine atoms, expected in the 130-135 ppm range.
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C-2, C-5, C-6: The remaining three carbons, with distinct chemical shifts based on their proximity to the electron-withdrawing substituents.
Predicted Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following absorption bands:
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O-H Stretch: A very broad and strong band from 2500-3300 cm⁻¹ (characteristic of sulfonic acids).
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S=O Stretch: Strong absorptions around 1350 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric).
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Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
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C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.
Safety and Handling
3,4-Dichlorobenzenesulfonic acid is a hazardous substance and must be handled with appropriate precautions.
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GHS Classification: The compound is classified as causing severe skin burns and eye damage (H314) and is harmful if swallowed (H302).[1]
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Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
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Handling: Avoid breathing dust. Prevent contact with skin and eyes. It is hygroscopic and moisture-sensitive; store in a tightly closed container in a dry, cool place.
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First Aid:
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Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
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Conclusion
3,4-Dichlorobenzenesulfonic acid is a valuable compound for both biochemical and synthetic applications. Its well-defined synthesis and the specific reactivity conferred by its functional groups make it a reliable tool for researchers. The highly specific and efficient precipitation of histidine demonstrates its utility in bioseparations, a testament to the principles of physical organic chemistry applied to complex biological problems. Proper understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.
References
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PubChemLite. (n.d.). 3,4-dichlorobenzenesulfonic acid (C6H4Cl2O3S). Retrieved from [Link]
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PubChem. (n.d.). 3,4-Dichlorobenzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Desulfonation reaction. Retrieved from [Link]
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Journal of the Agricultural Chemical Society of Japan, 25(7-11), 329-333. (1951). 3,4~Dichlorobenzene sulfonic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 27). Other Aromatic Substitutions. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 6). Sulfonation of Benzene & Desulfonation Reaction Mechanism. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). Method for recycling 3,4-dichlorobenzene sulfonic acid wastewater.
